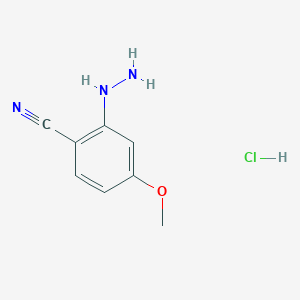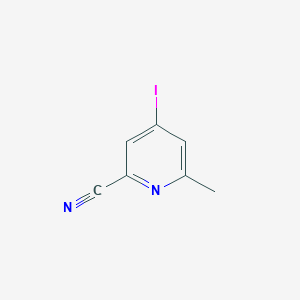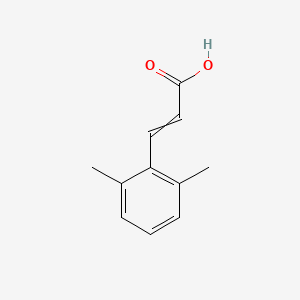![molecular formula C11H13NO6 B12444772 4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate](/img/structure/B12444772.png)
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate, also known as diroximel fumarate, is a compound with the molecular formula C11H13NO6 and a molecular weight of 255.22 g/mol . This compound is a prodrug form of monomethyl fumarate and is used in the treatment of relapsing-remitting multiple sclerosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate involves the esterification of fumaric acid with 2-(2,5-dioxopyrrolidin-1-yl)ethanol under acidic conditions . The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to reflux . The product is then purified by recrystallization from a suitable solvent such as ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Major Products
Hydrolysis: Fumaric acid and 2-(2,5-dioxopyrrolidin-1-yl)ethanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate involves its conversion to monomethyl fumarate in the body . Monomethyl fumarate exerts its effects by activating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which leads to the upregulation of antioxidant response elements and the reduction of oxidative stress . This pathway is crucial in protecting cells from damage and inflammation .
Comparaison Avec Des Composés Similaires
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Dimethyl fumarate: Another fumarate ester used in the treatment of multiple sclerosis.
Monomethyl fumarate: The active metabolite of diroximel fumarate and dimethyl fumarate.
Ethyl fumarate: A related compound with similar chemical properties but different biological activity.
These compounds share structural similarities but differ in their pharmacokinetics and pharmacodynamics, making this compound a distinct and valuable therapeutic agent .
Propriétés
Formule moléculaire |
C11H13NO6 |
|---|---|
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate |
InChI |
InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3 |
Clé InChI |
YIMYDTCOUQIDMT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B12444709.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide](/img/structure/B12444710.png)

![1-Chloronaphtho[2,1-b]thiophene](/img/structure/B12444717.png)

![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B12444734.png)
![2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12444739.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12444742.png)
![N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444749.png)

![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12444762.png)
